![molecular formula C10H10F3NO2S B2749741 N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide CAS No. 329942-52-1](/img/structure/B2749741.png)
N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide” is a chemical compound with the CAS Number: 329942-52-1 . It has a molecular weight of 265.26 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is N-methoxy-N-methyl-3-((trifluoromethyl)thio)benzamide . The InChI code is 1S/C10H10F3NO2S/c1-14(16-2)9(15)7-4-3-5-8(6-7)17-10(11,12)13/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular formula is C10H10F3NO2S , and it has a molecular weight of 265.26 .Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling
Compounds structurally related to N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide are often synthesized and labeled for various research purposes. For example, a study detailed the synthesis of Sulpiride, labeled with carbon 14, indicating applications in tracking and studying the metabolic pathways of similar compounds (Noel et al., 1972).
Analytical Chemistry Applications
Another study demonstrated the use of a Sulpiride-based electroactive material for creating a PVC-based Zn2+-selective electrode. This indicates potential applications in the development of selective sensors for metal ions, which could be extrapolated to this compound for similar or related analytical applications (Saleh & Gaber, 2001).
Supramolecular Chemistry
The structural motifs found in compounds like this compound have been explored for their supramolecular packing properties. A study on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide highlighted novel organizational motifs which could suggest applications in designing new materials with specific physical properties, hinting at potential research directions (Lightfoot et al., 1999).
Synthetic Chemistry
Research into the synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides from N-sulfonylimines without catalysts shows the synthetic versatility of N-methoxymethyl-N-methylamide groups. Such studies pave the way for developing novel synthetic routes for complex amides, potentially including this compound (Liu et al., 2015).
Radioimmunoassay Development
Compounds structurally similar to this compound have been used in developing radioligands for radioimmunoassay of related compounds, suggesting applications in diagnostic and therapeutic monitoring (Cardoso & Pradelles, 1982).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, or spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
N-methoxy-N-methyl-3-(trifluoromethylsulfanyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c1-14(16-2)9(15)7-4-3-5-8(6-7)17-10(11,12)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNLWCLIWIJDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)SC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
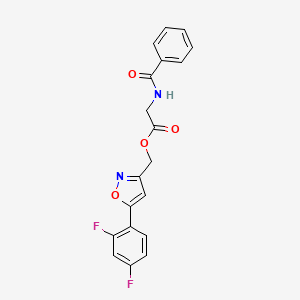
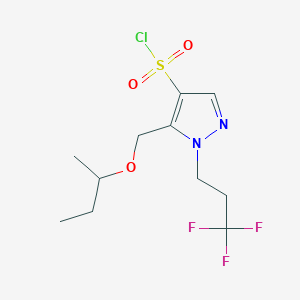
![8-((1-Acetylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2749660.png)

![N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2749662.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2749665.png)
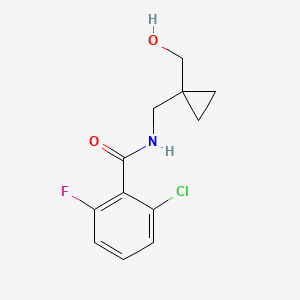
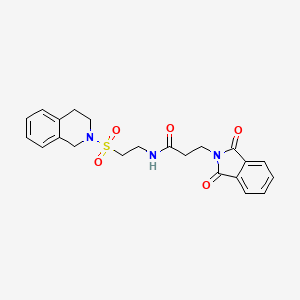
![(2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2749669.png)
![9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2749670.png)
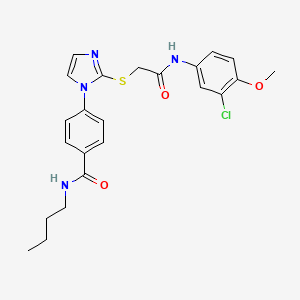
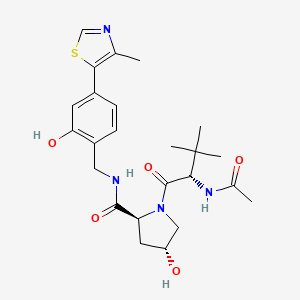
![1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2749678.png)
![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2749681.png)
